![molecular formula C26H21N3O6S B3014005 (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 888467-11-6](/img/structure/B3014005.png)
(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H21N3O6S and its molecular weight is 503.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it may interact with its targets through a series of chemical reactions, leading to changes in the cellular environment .
Biochemical Pathways
Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound may affect cell cycle regulation and apoptosis pathways.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines
Actividad Biológica
The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a member of the thienopyridazine class of compounds, which have been studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and underlying mechanisms.
Structural Overview
The compound features a complex structure that includes:
- A thieno[3,4-d]pyridazine core
- An ethyl ester group
- A benzo[d][1,3]dioxole moiety
- An acrylic amide linkage
This unique combination of structural elements is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tau Aggregation : Members of the thienopyridazine class have shown promise as tau aggregation inhibitors, which are relevant in neurodegenerative diseases such as Alzheimer's. The thienopyridazine core is crucial for this inhibitory activity, as indicated by structure-activity relationship (SAR) studies .
- Cytotoxic Effects : Research indicates that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. The presence of specific substituents on the aromatic rings can enhance this effect, with some analogs demonstrating IC50 values in the nanomolar range .
- Receptor Modulation : Compounds in this class have been identified as allosteric modulators of adenosine receptors. For instance, certain derivatives have shown the ability to stabilize receptor complexes and modulate signaling pathways, suggesting potential applications in treating conditions related to adenosine signaling .
Table 1: Summary of Biological Activities
Case Study 1: Tau Aggregation Inhibition
In a study examining various thienopyridazine derivatives, it was found that modifications on the R groups significantly influenced their ability to inhibit tau aggregation. The compound displayed substantial inhibition in assays designed to measure tau fibrillization, indicating its potential as a therapeutic agent for Alzheimer's disease.
Case Study 2: Cytotoxic Activity
A series of analogs were synthesized and tested for cytotoxicity against human cancer cell lines. The compound demonstrated promising results, with modifications leading to enhanced activity. Specifically, the introduction of electron-withdrawing groups on the aromatic rings improved its cytotoxic profile significantly.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, studies on related thienopyridazines indicate favorable properties such as good oral bioavailability and brain penetration capabilities. Toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Recent studies have indicated that derivatives containing the benzo[d][1,3]dioxole structure exhibit notable antibacterial activities. For instance, compounds similar to (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have shown efficacy against various strains of bacteria by inhibiting Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis .
Anticancer Potential
Research has also highlighted the anticancer potential of related compounds. The presence of the thieno[3,4-d]pyridazine moiety is associated with cytotoxic effects against cancer cell lines. These compounds may induce apoptosis or inhibit proliferation through multiple mechanisms, including modulation of signaling pathways involved in cell survival and death .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes relevant to disease processes. For example, its derivatives have been shown to act as inhibitors for enzymes involved in metabolic pathways linked to cancer and bacterial infections. This makes them promising candidates for drug development targeting these pathways .
Case Study 1: Antibacterial Activity Evaluation
In a study aimed at evaluating the antibacterial properties of related compounds, researchers synthesized various derivatives and tested their activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds with the benzo[d][1,3]dioxole motif exhibited significant inhibition zones compared to control groups.
Case Study 2: Anticancer Screening
Another investigation focused on assessing the anticancer efficacy of thieno[3,4-d]pyridazine derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study revealed that certain derivatives induced apoptosis at micromolar concentrations and showed promise as potential therapeutic agents in oncology.
Propiedades
IUPAC Name |
ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(3-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O6S/c1-3-33-26(32)23-18-13-36-24(22(18)25(31)29(28-23)17-6-4-5-15(2)11-17)27-21(30)10-8-16-7-9-19-20(12-16)35-14-34-19/h4-13H,3,14H2,1-2H3,(H,27,30)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUILHSHSSSYMIT-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.